Methyl 4-(pyridin-2-ylmethoxy)benzoate
Description
Methyl 4-(pyridin-2-ylmethoxy)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a pyridin-2-ylmethoxy group at the para position and a methyl ester moiety. The pyridine ring introduces basicity and hydrogen-bonding capabilities, making it a versatile intermediate for further functionalization.
Properties
CAS No. |
50596-37-7 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 4-(pyridin-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)11-5-7-13(8-6-11)18-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3 |
InChI Key |
XFURDHATDHRUMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-2-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with pyridine-4-methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(pyridin-2-ylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(pyridin-2-ylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-2-ylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the methoxybenzoate moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ester Group Variations
The choice of ester group significantly impacts physicochemical properties. For instance:
The ethyl analog exhibits greater lipophilicity, which may enhance membrane permeability in biological systems. However, methyl esters are typically metabolized faster due to their smaller size .
Heterocyclic and Substituent Variations
Replacing the pyridine ring with bulkier heterocycles or adding substituents alters electronic and steric profiles:
- Halogenated variants (e.g., C2: bromo, C3: chloro) introduce electron-withdrawing effects, which may stabilize the molecule or alter reactivity .
- Pyridazine-based analogs (e.g., I-6230 in ) are more electron-deficient, affecting solubility and intermolecular interactions .
Physicochemical Properties
The pyridine ring’s basicity (pKa ~5) contrasts with quinoline’s lower basicity (pKa ~4.9), influencing solubility in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
